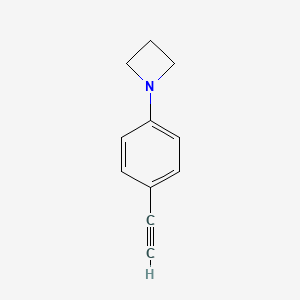
tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H21ClN2O2 . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of N-Boc-piperazine with 2-chloroethyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization and drying under inert atmosphere to obtain the final product .
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: such as amines and thiols are commonly used in substitution reactions.
Oxidizing agents: like hydrogen peroxide and like sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different functionalized piperazine derivatives
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential use in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and biological activity.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the formulation of various industrial products .
作用機序
The mechanism of action of tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, affecting the function of the target molecules and pathways involved .
類似化合物との比較
- tert-Butyl 4-(2-Bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-Ethoxyethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate
Uniqueness:
- The presence of the chloroethyl group in tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride makes it particularly reactive in nucleophilic substitution reactions.
- Its specific chemical structure allows for unique interactions with biological targets, making it valuable in medicinal chemistry .
特性
分子式 |
C11H22Cl2N2O2 |
|---|---|
分子量 |
285.21 g/mol |
IUPAC名 |
tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21ClN2O2.ClH/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14;/h4-9H2,1-3H3;1H |
InChIキー |
ZOVAKPOSNSJIOZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12067421.png)






![(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile](/img/structure/B12067448.png)





![[1-(Cyclobutylmethyl)piperidin-4-yl]methanol](/img/structure/B12067505.png)
